molecular formula C11H14ClN B580618 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267273-47-1

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B580618
CAS RN: 1267273-47-1
M. Wt: 195.69
InChI Key: IKYVCXNUDIRVOS-UHFFFAOYSA-N
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Description

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ and its derivatives have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives, including 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is based on the THIQ scaffold. THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve the functionalization of the C(1) position . These reactions can involve the isomerization of an iminium intermediate .

Scientific Research Applications

Pharmaceutical Research Applications

Future Directions

The future directions in the research of THIQ derivatives, including 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, may involve the development of new synthetic methods and the exploration of their biological activities .

properties

IUPAC Name

5-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYVCXNUDIRVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745100
Record name 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

1267273-47-1
Record name 5-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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